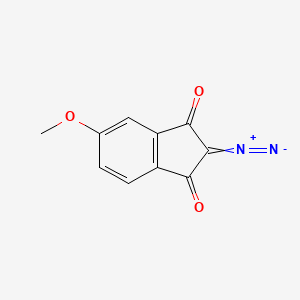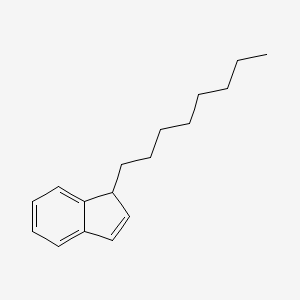
1-Octyl-1H-indene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Octyl-1H-indene is an organic compound belonging to the indene family It is characterized by an indene core structure with an octyl group attached to the first carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Octyl-1H-indene can be synthesized through several methods. One common approach involves the alkylation of indene with octyl halides in the presence of a strong base. This reaction typically occurs under reflux conditions with solvents such as toluene or xylene. Another method involves the cyclization of 2-alkyl-1-ethynylbenzene derivatives catalyzed by transition metals like ruthenium or platinum .
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to ensure high yields and selectivity. The use of palladium-catalyzed Suzuki coupling reactions followed by ring-closing metathesis is a notable method for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Octyl-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound to its saturated derivatives using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic substitution reactions, such as halogenation or nitration, can occur on the aromatic ring of the indene core.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine in the presence of a Lewis acid like aluminum chloride.
Major Products Formed:
Oxidation: Octylindanone or octylindanoic acid.
Reduction: Octylindane.
Substitution: Halogenated or nitrated derivatives of this compound.
Applications De Recherche Scientifique
1-Octyl-1H-indene has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific pharmacological effects.
Mécanisme D'action
The mechanism of action of 1-Octyl-1H-indene and its derivatives involves interactions with various molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific derivative and its intended application .
Comparaison Avec Des Composés Similaires
Indene: A simpler compound with a similar core structure but without the octyl group.
Indane: A saturated derivative of indene, lacking the double bond in the cyclopentene ring.
1-Methylindane: A methyl-substituted derivative of indane.
Uniqueness of 1-Octyl-1H-indene: this compound stands out due to the presence of the octyl group, which imparts unique hydrophobic properties and influences its reactivity and solubility. This makes it particularly useful in applications requiring specific interactions with hydrophobic environments or substrates .
Propriétés
Numéro CAS |
113416-62-9 |
|---|---|
Formule moléculaire |
C17H24 |
Poids moléculaire |
228.37 g/mol |
Nom IUPAC |
1-octyl-1H-indene |
InChI |
InChI=1S/C17H24/c1-2-3-4-5-6-7-10-15-13-14-16-11-8-9-12-17(15)16/h8-9,11-15H,2-7,10H2,1H3 |
Clé InChI |
SMJMRBVOQAZKSW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1C=CC2=CC=CC=C12 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(Acetyloxy)-2,6-dimethylphenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B14312458.png)

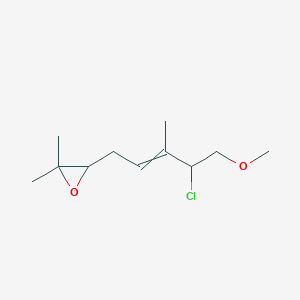




![1-{[(5-Bromopentyl)oxy]methyl}-2,4,5-trichloro-1H-imidazole](/img/structure/B14312509.png)
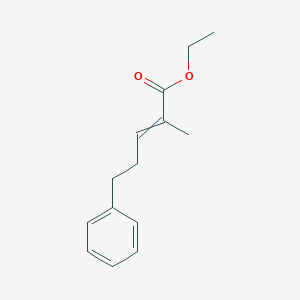
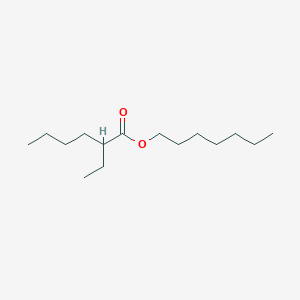

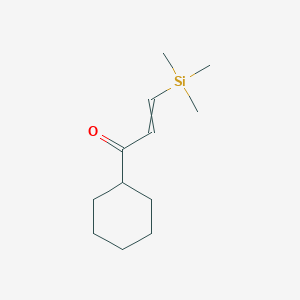
![[(1-Fluoro-2-phenylcyclopropyl)sulfanyl]benzene](/img/structure/B14312533.png)
